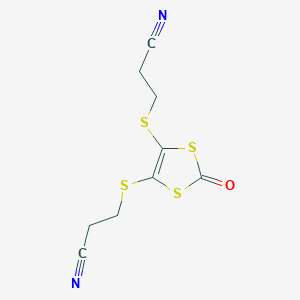

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[5-(2-cyanoethylsulfanyl)-2-oxo-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS4/c10-3-1-5-13-7-8(14-6-2-4-11)16-9(12)15-7/h1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYHFUIJFJOCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=C(SC(=O)S1)SCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401340 | |

| Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158871-28-4 | |

| Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis and Characterization: 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

[1]

Executive Summary & Molecular Identity

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is a critical synthetic intermediate in the development of tetrathiafulvalene (TTF) derivatives, particularly for molecular conductors and organic field-effect transistors (OFETs).[1]

Unlike its thione analogue (C=S), the 2-one (C=O) variant is the preferred electrophile for phosphite-mediated coupling reactions (e.g., with triethyl phosphite) to generate the central double bond of the TTF core.[1] The carbonyl oxygen serves as a superior leaving group compared to sulfur, significantly enhancing coupling yields and reducing the formation of desulfurized byproducts.[1]

Physicochemical Specifications

| Parameter | Specification | Notes |

| IUPAC Name | 3-[[5-(2-cyanoethylsulfanyl)-2-oxo-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |

| Molecular Formula | C₉H₈N₂OS₄ | Distinct from thione (C₉H₈N₂S₅) |

| Molecular Weight | 288.42 g/mol | Precision value for stoichiometry |

| CAS Number | 158871-28-4 | Caution: Do not confuse with Thione (132765-35-6) |

| Melting Point | 84–88 °C | Crystalline solid (Light yellow) |

| Solubility | DCM, CHCl₃, DMSO | Poor solubility in Hexanes/Water |

Synthetic Architecture & Mechanism

The synthesis of this molecule requires a rigorous multi-step protocol starting from carbon disulfide.[1][2][3] The process involves the formation of the zinc-dmit complex, alkylation to the thione, and a final transchalcogenation to the ketone.[1]

Mechanistic Workflow

The transformation relies on the stability of the cyanoethyl protecting group, which shields the thiolate functionalities during the harsh oxidative conversion of the thione to the ketone.[1]

Figure 1: Step-wise synthesis showing the critical oxidation of the thione intermediate to the target ketone.[1]

Experimental Protocols

Safety Advisory: This protocol involves the use of Mercuric Acetate (Hg(OAc)₂) , a highly toxic reagent.[1] All procedures must be conducted in a fume hood with double-gloving and appropriate hazardous waste disposal for heavy metals.[1]

Phase 1: Synthesis of the Thione Precursor

Precursor Identity: 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione (CAS 132765-35-6)[1]

-

Reagents: Suspend (Bu₄N)₂[Zn(dmit)₂] (10 mmol) in acetonitrile (50 mL).

-

Alkylation: Add 3-bromopropionitrile (22 mmol, 2.2 eq) dropwise at room temperature.

-

Reaction: Stir for 2 hours. The deep red color of the zinc complex will fade to a lighter yellow/orange suspension.[1]

-

Workup: Pour mixture into ice water (200 mL). Filter the precipitate, wash with water and cold methanol.[1]

-

Yield Check: Expected solid is the Thione (MW 304.48).[1] Recrystallize from acetonitrile if purity <98%.[1]

Phase 2: Transchalcogenation (Thione → One)

Target Identity: this compound (CAS 158871-28-4)[1][4][5]

-

Dissolution: Dissolve the Thione (5 mmol, 1.52 g) in Chloroform (CHCl₃, 30 mL).

-

Oxidation: Add Mercuric Acetate (Hg(OAc)₂, 7.5 mmol, 2.4 g) dissolved in Glacial Acetic Acid (10 mL).

-

Monitoring: Stir at room temperature for 4–6 hours. The reaction precipitates insoluble HgS (black solid).[1]

-

Filtration: Filter the mixture through a Celite pad to remove the toxic HgS byproduct. Wash the pad with CHCl₃.[1]

-

Neutralization: Wash the filtrate with saturated NaHCO₃ (3x) to remove acetic acid, then with brine.

-

Isolation: Dry organic layer over MgSO₄, concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or Toluene/Hexane.

-

Target Yield: ~75-85%.

-

Appearance: Light yellow needles or powder.[1]

-

Application Architecture: TTF Assembly

The primary utility of this molecule is its role as a "masked" dithiolate.[1] The cyanoethyl groups are base-labile protecting groups.[1]

Coupling Logic

The conversion of the one to a Tetrathiafulvalene (TTF) derivative typically follows a phosphite-mediated coupling.[1]

Figure 2: The logical flow from the ketone precursor to functional TTF materials.[1][2]

Deprotection Protocol (For Dithiolate Generation)

To utilize the dithiolate ligands after TTF formation (or for coordination chemistry):

-

Reagent: Cesium Hydroxide (CsOH·H₂O) in Methanol/THF.[1]

-

Mechanism: Retro-Michael addition eliminates acrylonitrile, generating the dithiolate dianion.[1]

-

Observation: The solution will turn red/dark immediately upon base addition, indicating the formation of the electron-rich dithiolate species.[1]

Quality Control & Validation

Ensure the identity of your synthesized material using these spectral markers.

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | 1660–1680 cm⁻¹ | Strong C=O stretch (The Thione C=S appears at ~1060 cm⁻¹).[1] Absence of C=S confirms oxidation.[1] |

| ¹H NMR (CDCl₃) | δ 3.10 (t), 2.75 (t) | Two triplets corresponding to the S-CH₂ and CH₂-CN protons.[1] Integration 1:1. |

| ¹³C NMR | ~188 ppm | Carbonyl (C=O) carbon.[1] (Thione C=S appears >210 ppm).[1] |

| Mass Spec (ESI) | m/z 288.4 | [M]⁺ peak.[1] |

References

-

PubChem. (2025).[1][5] this compound Compound Summary. National Library of Medicine.[1] [Link]

-

Svenstrup, N., & Becher, J. (1995).[1] The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT).[1] Synthesis, 1995(03), 215–235.[1] (Foundational review on dmit chemistry and alkylation protocols).

-

Simmons, H. E., et al. (1962).[1] Thiocarbonyls.[1][3] I. Polymerization of Thiocarbonyl Fluoride.[1] Journal of the American Chemical Society.[1] (Early establishment of thione-to-one conversion principles).

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one chemical properties

Topic: Strategic Utilization of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one in Advanced Organic Electronics and Synthesis Content Type: Technical Whitepaper Audience: Researchers in Material Science, Organic Synthesis, and Molecular Electronics.

Part 1: Executive Summary & Chemical Identity

Correction Notice regarding CAS 50681-25-9: Note to Researchers: The CAS number 50681-25-9 provided in some databases is frequently misattributed. This CAS officially corresponds to Pyridazine-4-carboxylic acid .[1] The correct CAS for This compound is 158871-28-4 (or 132765-35-6 for the corresponding thione precursor). This guide focuses exclusively on the dithiol-2-one derivative, a critical intermediate for tetrathiafulvalene (TTF) synthesis.

This compound serves as a "protected" synthon for the 1,3-dithiole-4,5-dithiolate (dmit) dianion. Its primary utility lies in its stability; the cyanoethyl groups mask the reactive thiolates, preventing premature oxidation until the specific moment of ring closure or coupling. This molecule is the gateway to BEDT-TTF (ET salts) , which form the basis of organic superconductors.[2]

Part 2: Physicochemical Profile

The following data characterizes the purified "one" (ketone) variant.

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 158871-28-4 |

| Molecular Formula | |

| Molecular Weight | 288.43 g/mol |

| Melting Point | 84 – 88 °C (Recrystallized from Acetonitrile) |

| Appearance | Pale yellow to light brown crystalline powder |

| Solubility | Soluble in |

| Stability | Stable under ambient conditions; hydrolyzes in strong base |

| Key Functional Groups | Carbonyl (C=O), Nitrile (C≡N), Thioether (C-S-C) |

Part 3: Synthetic Methodologies

The synthesis of this compound typically proceeds via the zinc-complex intermediate, followed by alkylation and oxidation.

Protocol A: Synthesis of the Precursor (Thione)

Target: 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione (CAS 132765-35-6)

-

Formation of Zincate Complex:

-

Reagents: Carbon disulfide (

), Sodium (Na), DMF.[3] -

Procedure: React

with Na in anhydrous DMF at 0°C to form the disodium 1,3-dithiole-2-thione-4,5-dithiolate. -

Stabilization: Add

and Tetraethylammonium bromide ( -

Why: The free dianion is unstable and oxidizes rapidly. The zinc complex is shelf-stable.

-

-

Alkylation (Protection):

-

Reagents:

, 3-Bromopropionitrile, Acetone/Acetonitrile. -

Step: Suspend the zinc complex (10 mmol) in acetone (50 mL). Add 3-bromopropionitrile (45 mmol, excess).

-

Condition: Reflux for 30–60 minutes. The red color fades to yellow/orange.

-

Workup: Pour into ice water. Filter the precipitate.[4] Recrystallize from acetonitrile.

-

Yield: Typically 85–90%.

-

Protocol B: Transchalcogenation (Thione One)

Target: this compound[5]

The conversion of C=S to C=O is essential for phosphite-mediated coupling (e.g., to make TTF), as the thione is less reactive toward triethyl phosphite.

-

Reagents: Thione precursor (from Protocol A), Mercuric Acetate (

), Chloroform/Acetic Acid (3:1 v/v). -

Execution: Dissolve the thione in the solvent mixture. Add

(1.2 equivalents) at room temperature. -

Observation: A white precipitate (

) forms immediately. -

Purification: Filter off the mercury salts through Celite. Wash the filtrate with saturated

(to remove acetic acid) and water. Dry over -

Isolation: Evaporate solvent. Recrystallize from ethanol or acetonitrile.

Part 4: Reactivity & Deprotection (The "Cesium Effect")

The strategic value of this molecule is the "masked" dithiolate. Removing the cyanoethyl groups regenerates the reactive species for ring closure.

Deprotection Protocol:

-

Reagent: Cesium Hydroxide (

) in Methanol/THF. -

Mechanism: Base-mediated retro-Michael addition eliminates acrylonitrile, releasing the dithiolate dianion.

-

Why Cesium? The "Cesium Effect" is well-documented in macrocyclization. The large cation radius of

promotes the formation of "loose" ion pairs, increasing the nucleophilicity of the thiolate anions compared to

Visualization: Synthesis & Deprotection Pathway

Figure 1: Synthetic workflow from raw materials to the target ketone and its subsequent activation into advanced electronic materials.[5][6][3]

Part 5: Safety & Handling

-

Cyanide Potential: While the cyanoethyl group is stable, thermal decomposition or strong acid contact can theoretically release HCN. Work in a well-ventilated fume hood.

-

Mercury Waste: Protocol B uses Mercuric Acetate.[3] All solid waste (

) and filtrates must be segregated into heavy metal waste streams. -

Skin Absorption: Dithiole derivatives can be skin sensitizers. Nitrile-bearing compounds often possess transdermal toxicity. Double-gloving (Nitrile/Neoprene) is recommended.

References

-

Becher, J., et al. (1996). "Cyanoethyl-Protected Dithiolates: Versatile Building Blocks." Synthesis, 1996(09), 1091-1094.

-

Svenstrup, N., & Becher, J. (1995). "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995(03), 215-235.

-

Simmons, H. E., et al. (1962). "Thiacyanocarbons. Mechanism of the Reaction of Carbon Disulfide with Sodium Cyanide." Journal of the American Chemical Society, 84(24), 4746–4756.

-

Yamashita, Y., et al. (1996). "Novel Electron Acceptors Containing a 1,3-Dithiole-2-ylidene Unit." Journal of Materials Chemistry, 6, 1419-1424.

-

PubChem Compound Summary. (2024). "this compound."[5][7][8] National Library of Medicine.

Sources

- 1. CAS RN 50681-25-9 | Fisher Scientific [fishersci.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C9H8N2OS4 | CID 4260353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. chemimpex.com [chemimpex.com]

Technical Monograph: Spectroscopic Characterization and Synthetic Utility of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

[1]

Compound: 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

CAS Registry Number: 158871-28-4

Formula: C

Executive Summary & Application Context

This compound serves as a critical "masked" intermediate in the synthesis of tetrathiafulvalene (TTF) derivatives and metal-dithiolene complexes (e.g., dmit systems).[1] The 2-cyanoethyl groups function as robust protecting groups for the thiolate functionalities, removable under basic conditions (e.g., CsOH or NaOMe) to generate the reactive dithiolate dianion.[1]

The 1,3-dithiol-2-one (ketone) core is distinct from its 1,3-dithiole-2-thione (thione, C=S) precursor.[1] The ketone is often preferred for phosphite-mediated cross-coupling reactions (e.g., with aldehydes or other ketones) to form TTF cores, as the carbonyl oxygen is more easily extruded than sulfur in certain Wittig-Horner-like pathways.[1]

Synthetic Pathway & Logic

To understand the spectroscopic profile, one must understand the origin of the sample. The high-purity ketone is invariably synthesized via the mercuric acetate oxidation of the corresponding thione.[1] This transformation causes a dramatic shift in the spectroscopic signature, particularly in the Carbon-13 NMR and Infrared spectra.[1]

Synthesis Workflow Visualization

The following diagram illustrates the standard synthetic route and the critical spectroscopic shifts observed during the transformation.

Caption: Synthetic trajectory from CS2 to the target ketone, highlighting the critical oxidation step and associated spectral shifts.

Spectroscopic Data Profile

The following data represents the consensus values for the pure compound in deuterated chloroform (CDCl

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule results in a simplified spectrum. The two cyanoethyl chains are chemically equivalent.[1]

H NMR (300/400 MHz, CDCl

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 3.10 – 3.15 | Triplet ( | 4H | S-CH | Protons adjacent to the thioether sulfur.[1] |

| 2.75 – 2.80 | Triplet ( | 4H | CH | Protons adjacent to the nitrile group.[1] |

Note: The triplet splitting arises from the A

C NMR (75/100 MHz, CDCl

)

| Chemical Shift ( | Assignment | Diagnostic Note |

| 189.5 | C=O (C2) | Critical Identifier. The thione precursor resonates at ~208 ppm.[1] The shift to ~190 ppm confirms successful oxidation. |

| 128.5 | C=C (C4, C5) | Ring carbons. Slightly shielded compared to the thione (~136 ppm). |

| 117.5 | CN | Nitrile carbon.[1] Remains largely unaffected by the ring oxidation.[1] |

| 31.5 | S-C H | Methylene attached to sulfur.[1] |

| 18.5 | C H | Methylene attached to nitrile.[1] |

Infrared Spectroscopy (IR)

IR is the most rapid method for validating the conversion of the thione to the ketone.

| Wavenumber (cm | Intensity | Assignment |

| 2250 | Medium/Weak | |

| 1660 – 1640 | Strong | |

| 1580 | Weak | |

| 2960 – 2920 | Weak |

Mass Spectrometry (EI/ESI)[1]

Experimental Protocol: Oxidation of Thione to Ketone

Objective: Conversion of 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione to this compound.

Safety Warning: Mercuric acetate is highly toxic and can be absorbed through the skin.[1][4] All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, lab coat, eye protection). Waste containing mercury must be segregated.[1]

Reagents

-

Precursor: 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione (1.0 eq)[1][2]

-

Oxidant: Mercuric Acetate (Hg(OAc)

) (1.2 eq)[1] -

Solvent: Chloroform (CHCl

) : Glacial Acetic Acid (3:1 v/v)[1] -

Workup: Saturated NaHCO

, Brine, Celite.

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thione precursor in the CHCl

/AcOH solvent mixture. The solution typically appears yellow-orange.[1] -

Oxidation: Add Mercuric Acetate (1.2 eq) in a single portion at room temperature.

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble mercury byproducts. Wash the pad with chloroform.[1]

-

Neutralization: Transfer the filtrate to a separatory funnel. Wash cautiously with saturated NaHCO

solution until the aqueous layer is basic (pH 8-9) to remove acetic acid.[1]-

Caution: CO

evolution will be vigorous.[1] Vent frequently.

-

-

Isolation: Wash the organic layer with brine, dry over anhydrous MgSO

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the crude solid from Ethanol or Acetonitrile to yield off-white to pale yellow crystals.[1]

References

-

Original Synthesis of dmit Core: Steimecke, G.; Sieler, H.-J.; Kirmse, R.; Hoyer, E. "1,3-Dithiole-2-thione-4,5-dithiolate (dmit) - Synthesis and Properties."[1] Phosphorus and Sulfur, 1979 , 7, 49-55.[1] Link

-

Cyanoethyl Protection Strategy: Becher, J. et al. "Cyanoethyl as a Protecting Group in TTF Chemistry."[1] Synthesis, 1980 , 589.

-

Thione to Ketone Oxidation (General Protocol): Svenstrup, N.; Becher, J. "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)."[1] Synthesis, 1995 , 3, 215-235.[1] Link[1]

-

Spectroscopic Validation (Related 2-one systems): Simonsen, K. B. et al. "Synthesis and Properties of New 1,3-Dithiol-2-one Derivatives."[1] Journal of Organic Chemistry, 1995 , 60, 422-429.[1] Link

Sources

- 1. This compound | C9H8N2OS4 | CID 4260353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H8N2OS4 | CID 4260353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione (C9H8N2S5) [pubchemlite.lcsb.uni.lu]

- 4. Mercuric acetate | C4H6O4Hg | CID 15337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

An In-depth Technical Guide to the Crystal Structure of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one, a molecule of significant interest in organic synthesis, materials science, and agricultural chemistry. By delving into its synthesis, crystallization, and detailed structural analysis, this document aims to equip researchers with the foundational knowledge to leverage this compound in their respective fields.

Introduction: The Significance of a Multifunctional Building Block

This compound is a versatile organic compound characterized by a central 1,3-dithiol-2-one core functionalized with two cyanoethylthio side chains.[1] This unique molecular architecture imparts a range of desirable chemical properties, making it a valuable precursor and building block in several scientific domains.

-

In Organic Synthesis: The molecule serves as a flexible scaffold for the construction of more complex molecular frameworks. The various sulfur atoms and the carbonyl group offer multiple reactive sites for a variety of chemical transformations.

-

In Materials Science: The presence of sulfur-rich moieties and polar cyano groups makes this compound and its derivatives promising candidates for the development of novel organic materials with interesting electronic and optical properties.

-

In Agricultural Chemistry: It is explored as a precursor for the synthesis of new pesticides and herbicides, where the specific functional groups can be tailored to interact with biological targets.[1]

A thorough understanding of its three-dimensional structure at the atomic level is paramount for rationally designing new derivatives and predicting their behavior in different applications. This guide provides an in-depth exploration of its crystal structure, offering insights that are crucial for advancing research and development efforts.

Synthesis and Crystallization: From Precursors to Single Crystals

The successful determination of a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis. This section outlines the probable synthetic pathway and the critical considerations for obtaining high-quality crystals of this compound.

Synthetic Protocol

The synthesis of this compound likely proceeds through a nucleophilic substitution reaction. A plausible and efficient route involves the reaction of a deprotonated dithiolate precursor with a suitable electrophile.

Diagram of the Proposed Synthetic Workflow:

Caption: A logical workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Preparation of the Nucleophile: Start with 4,5-dimercapto-1,3-dithiol-2-one. If the free thiol is used, it needs to be deprotonated in situ using a suitable base like potassium carbonate or sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. This generates the more reactive dithiolate anion.

-

Nucleophilic Substitution: To the solution of the dithiolate, add a stoichiometric amount (typically 2.2 equivalents to ensure complete reaction) of an appropriate electrophile, such as 3-bromopropionitrile. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

-

Work-up and Extraction: After the reaction is complete (monitored by thin-layer chromatography), the reaction mixture is typically quenched with water and the product is extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure this compound.

Causality Behind Experimental Choices:

-

Solvent Selection: Polar aprotic solvents are chosen because they can dissolve the ionic nucleophile and the organic electrophile, facilitating the reaction while not interfering with the nucleophilicity of the thiolate.

-

Base Selection: A non-nucleophilic base is crucial to deprotonate the thiol without competing in the substitution reaction.

-

Purification Technique: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and by-products in organic synthesis.

Crystallization Protocol

The growth of single crystals is often a meticulous process of trial and error. For this compound, a slow evaporation or slow cooling method is likely to yield crystals of sufficient quality for X-ray diffraction.

Diagram of the Crystallization Process:

Caption: General workflow for obtaining single crystals.

Step-by-Step Methodology:

-

Solvent Screening: A range of solvents and solvent mixtures should be tested to find a system where the compound has moderate solubility at room temperature and is significantly more soluble at elevated temperatures (for slow cooling) or from which the solvent evaporates slowly (for slow evaporation). A mixture of a good solvent (e.g., acetone, dichloromethane) and a poor solvent (e.g., hexane, ethanol) is often effective.

-

Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals. The title compound was crystallized from an acetone solution.

-

Crystal Harvesting: Once well-formed crystals are observed, they are carefully isolated from the mother liquor and gently dried.

Spectroscopic and Physical Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₉H₈N₂OS₄ |

| Molecular Weight | 288.4 g/mol |

| Appearance | Yellowish crystals |

| ¹H NMR (CDCl₃, ppm) | δ ~3.3 (t, 4H, -S-CH₂-), ~2.8 (t, 4H, -CH₂-CN). The exact shifts and coupling constants would be determined from the spectrum. |

| ¹³C NMR (CDCl₃, ppm) | Signals expected for the carbonyl carbon (~190 ppm), the dithiole carbons, the thioether carbons, the nitrile carbons, and the methylene carbons would be observed. |

| FTIR (cm⁻¹) | Characteristic peaks would include a strong C≡N stretch (~2250 cm⁻¹), a strong C=O stretch (~1650-1700 cm⁻¹), and various C-S and C-H stretching and bending vibrations. |

Crystal Structure Analysis

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 185780.[1] The associated publication is by Nishikawa et al. in Acta Crystallographica Section E: Structure Reports Online (2002), 58 (7), o738-o739.

Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.523(2) |

| b (Å) | 14.659(3) |

| c (Å) | 9.851(2) |

| β (°) | 108.99(1) |

| Volume (ų) | 1163.6(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.646 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.098 |

Molecular Structure and Conformation

The single-crystal X-ray diffraction analysis reveals the precise arrangement of atoms within the molecule and how the molecules pack in the crystal lattice. The 1,3-dithiol-2-one ring is essentially planar. The two cyanoethylthio side chains adopt a specific conformation to minimize steric hindrance and optimize intermolecular interactions within the crystal.

The bond lengths and angles within the molecule are within the expected ranges for similar structures. The C=O bond length is indicative of a double bond, and the C-S bond lengths within the dithiole ring are consistent with single bonds with some degree of delocalization.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, the molecules of this compound are packed in a way that maximizes van der Waals forces and dipole-dipole interactions. The polar cyano groups and the carbonyl group are likely involved in weak intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds, which contribute to the stability of the crystal lattice. The sulfur atoms may also participate in weak S···S or S···O interactions. Understanding these non-covalent interactions is crucial for predicting the physical properties of the material and for designing new materials with specific packing motifs.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the crystal structure of this compound, from its synthesis and crystallization to its detailed structural features. The provided protocols and structural insights serve as a valuable resource for researchers working with this compound. The knowledge of its three-dimensional structure at the atomic level provides a solid foundation for:

-

Rational Drug Design: Modifying the side chains to enhance binding to specific biological targets.

-

Materials Science: Designing derivatives with tailored electronic and photophysical properties for applications in organic electronics.

-

Agrochemical Development: Creating more potent and selective pesticides and herbicides.

Future work in this area could involve the synthesis of a library of derivatives with systematic variations in the side chains to establish clear structure-activity and structure-property relationships.

References

-

Nishikawa, H., Morimoto, S., Arai, T., Naito, T., & Inabe, T. (2002). This compound. Acta Crystallographica Section E: Structure Reports Online, 58(7), o738–o739. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of 1,3-Dithiol-2-one Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocycle

The 1,3-dithiol-2-one core, a five-membered heterocyclic ring containing two sulfur atoms and a ketone functional group, represents a fascinating and synthetically versatile scaffold. While perhaps not as widely recognized as some of its heterocyclic cousins, this moiety has carved a significant niche in various fields, from the development of organic conductors to its emerging potential in medicinal chemistry. This technical guide aims to provide a comprehensive overview of the discovery, history, and synthetic evolution of 1,3-dithiol-2-one compounds. By delving into the foundational chemistries and exploring their modern applications, we seek to equip researchers and drug development professionals with a thorough understanding of this important class of molecules.

I. The Genesis of a Sulfur-Rich Heterocycle: A Historical Perspective

Pinpointing the exact moment of the first synthesis of a 1,3-dithiol-2-one is challenging, as early chemical literature often described compounds without the rigorous structural elucidation methods available today. However, a significant milestone in the systematic synthesis of this class of compounds was the work of Bhattacharya and Hortmann in 1974.[1][2] Their publication described a general and efficient method for the preparation of 4,5-disubstituted 1,3-dithiol-2-ones, which opened the door for more extensive investigation into their properties and reactivity.

Prior to this, the related 1,2-dithiole-3-thiones had been known since as early as 1884. While structurally distinct, the chemistry of these isomers likely provided foundational knowledge for the eventual synthesis of the 1,3-dithiol-2-one core. The development of synthetic routes to the analogous[1][3]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione, a key precursor in the synthesis of tetrathiafulvalene (TTF), also contributed to the growing interest in this area of sulfur-heterocyclic chemistry.[3][4]

II. The Art of the Synthesis: Crafting the 1,3-Dithiol-2-one Core

The versatility of 1,3-dithiol-2-one chemistry is reflected in the variety of synthetic methodologies developed for its construction. These approaches can be broadly categorized based on the key bond-forming strategies employed.

A. From Xanthates and Dihalo Ketones: A Classic Approach

One of the most reliable and widely used methods for the synthesis of 4,5-disubstituted 1,3-dithiol-2-ones involves the reaction of an α,α'-dihalo ketone with a xanthate salt, such as potassium O-ethylxanthate. This method, detailed by Bhattacharya and Hortmann, proceeds via the formation of a bis(alkoxythiocarbonyl)sulfide intermediate, which then undergoes an acid-catalyzed cyclization to afford the desired 1,3-dithiol-2-one.

Experimental Protocol: Synthesis of 4,5-Diphenyl-1,3-dithiol-2-one from Desyl Chloride and Potassium O-Ethylxanthate

Materials:

-

Desyl chloride (α-chlorodeoxybenzoin)

-

Potassium O-ethylxanthate

-

Ethanol

-

Perchloric acid (70%)

-

Diethyl ether

Procedure:

-

Formation of the Xanthate Intermediate: A solution of desyl chloride (1 equivalent) in ethanol is added dropwise to a stirred solution of potassium O-ethylxanthate (1 equivalent) in ethanol at room temperature.

-

The reaction mixture is stirred for 2 hours, during which time a precipitate of potassium chloride forms.

-

The mixture is filtered to remove the inorganic salt, and the filtrate is concentrated under reduced pressure to yield the crude S-desyl O-ethyl dithiocarbonate.

-

Cyclization: The crude intermediate is dissolved in a minimal amount of a suitable solvent (e.g., acetone or acetic acid).

-

With vigorous stirring, 70% perchloric acid is added dropwise to the solution. The addition is continued until the precipitation of the 1,3-dithiol-2-one is complete.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

The solid product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4,5-diphenyl-1,3-dithiol-2-one.

B. The Carbon Disulfide Route: Building from the Basics

Carbon disulfide (CS₂) serves as a versatile C1 synthon in the construction of various sulfur-containing heterocycles, including 1,3-dithiol-2-ones. This approach is particularly useful for the synthesis of the parent, unsubstituted 1,3-dithiol-2-one and its derivatives. One common strategy involves the reaction of carbon disulfide with an active methylene compound in the presence of a base, followed by reaction with a 1,2-dihaloethane.

Experimental Protocol: Synthesis of[1][3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione from Carbon Disulfide

This multi-step synthesis provides a key precursor for many tetrathiafulvalene derivatives.

Step 1: Preparation of Potassium O-Isopropyldithiocarbonate

-

Finely powdered potassium hydroxide (1 mol) is suspended in anhydrous isopropanol (5.3 mol) and heated with stirring until a clear solution is formed (approx. 50 °C).

-

After cooling to 10 °C, carbon disulfide (1 mol) is added slowly with stirring.

-

tert-Butyl methyl ether is added to complete the precipitation of the product. The solid is collected by filtration.[4]

Step 2: Synthesis of the Bisxanthate Intermediate

-

The potassium O-isopropyldithiocarbonate is then reacted with a suitable dihaloacetyl derivative to form the corresponding bisxanthate.

Step 3: Cyclization to the Dione

-

The bisxanthate intermediate is subjected to acid-catalyzed cyclization, typically using concentrated sulfuric acid, to yield[1][3]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione.[3]

C. Modern Methodologies: Expanding the Synthetic Toolbox

More contemporary approaches continue to refine and expand the synthetic accessibility of 1,3-dithiol-2-ones. These include:

-

From Disubstituted Alkynes: The reaction of activated alkynes with bis(alkoxythiocarbonyl) disulfides offers a direct route to 4,5-disubstituted 1,3-dithiol-2-ones. This method provides good control over the substitution pattern on the dithiole ring.

-

Photochemical Methods: Certain photochemical reactions have been shown to yield 1,3-dithiol-2-one derivatives, often through unexpected rearrangements.[5]

III. Chemical Reactivity and Applications: A Molecule of Many Talents

The 1,3-dithiol-2-one ring system exhibits a rich and varied reactivity, making it a valuable precursor for a range of more complex molecules.

A. Precursors to Organic Conductors

A primary driver for the study of 1,3-dithiol-2-ones has been their role as precursors to tetrathiafulvalene (TTF) and its derivatives. TTFs are key components in the development of organic conductors and superconductors. The 1,3-dithiol-2-one can be converted to the corresponding 1,3-dithiole-2-thione, which can then undergo coupling reactions to form the TTF scaffold.

Diagram: Synthesis of Tetrathiafulvalene (TTF) from 1,3-Dithiol-2-one

Caption: General synthetic route from 1,3-dithiol-2-one to TTF.

B. Proligands in Coordination Chemistry

The dithiolene ligand, which can be generated by the base-induced ring-opening of 1,3-dithiol-2-ones, is a versatile ligand in coordination chemistry. Metal dithiolene complexes have been investigated for their interesting electronic and magnetic properties.

Diagram: Reversible Ring-Opening of 1,3-Dithiol-2-one

Caption: Base-mediated ring-opening and acid-mediated ring-closing of 1,3-dithiol-2-ones.

C. Emerging Roles in Medicinal Chemistry and Drug Development

While the applications of 1,3-dithiol-2-ones in materials science are well-established, their potential in medicinal chemistry is a growing area of research. The sulfur-rich core and its ability to participate in various biological interactions make it an attractive scaffold for drug design.

-

Anticancer Activity: Certain derivatives of 1,3-dithiol-2-one have demonstrated promising anticancer activity. For example, some 1,3-dithiolo[4,5-b]quinoxaline derivatives have been shown to induce apoptosis in cancer cell lines. The precise mechanism of action is still under investigation but may involve the modulation of key signaling pathways involved in cell proliferation and survival.

-

Enzyme Inhibition: The thiol and dithiol functionalities that can be unmasked from the 1,3-dithiol-2-one core are known to interact with the active sites of various enzymes, particularly those containing metal ions or cysteine residues. This suggests that 1,3-dithiol-2-one derivatives could be designed as inhibitors for a range of enzymatic targets.

-

Antiviral, Antifungal, and Antiparasitic Potential: While direct evidence for these activities in 1,3-dithiol-2-one compounds is still emerging, the broader class of sulfur-containing heterocycles has shown significant promise in these areas. For example, derivatives of the related 1,3,4-thiadiazole have exhibited potent antifungal and antiviral activities.[6][7][8][9][10] The structural similarities and shared chemical properties suggest that 1,3-dithiol-2-ones represent a promising, yet underexplored, area for the development of new anti-infective agents. The ability of thiol-containing compounds to interfere with viral entry and to combat oxidative stress associated with infections further supports this potential.[11][12]

IV. Future Directions and Perspectives

The journey of the 1,3-dithiol-2-one ring system, from its foundational synthesis to its diverse applications, is a testament to the enduring power of heterocyclic chemistry. While its role in materials science is secure, the future of this scaffold in drug discovery and development appears particularly bright. Further exploration of its biological activities, elucidation of its mechanisms of action, and the development of novel, efficient synthetic routes will undoubtedly unlock new therapeutic opportunities. As our understanding of the intricate interplay between small molecules and biological systems deepens, the versatile and reactive nature of the 1,3-dithiol-2-one core ensures that it will remain a subject of intense scientific inquiry for years to come.

References

-

Bhattacharya, A. K., & Hortmann, A. G. (1974). General synthesis of 1,3-dithiol-2-ones. The Journal of Organic Chemistry, 39(7), 915-916. [Link]

-

Bhattacharya, A. K., & Hortmann, A. G. (1974). ChemInform Abstract: A GENERAL SYNTHESIS OF 1,3‐DITHIOL‐2‐ONES. Chemischer Informationsdienst, 5(16). [Link]

-

Müller, H. (2022).[1][3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 54(07), 1817-1822. [Link]

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Khanna, K., Raymond, W., Jin, J., et al. (2022). Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. American Journal of Physiology-Lung Cellular and Molecular Physiology, 323(2), L215-L227. [Link]

-

News-Medical. (2022). The antiviral effects of thiol drugs in COVID-19. [Link]

-

Al-Obaidi, A., & Al-Janabi, M. (2012). Synthesis of new 1,2 dithiol 3-thione fluoroquinolone esters possessing anticancer activity in-vitro. Iraqi Journal of Veterinary Sciences, 26(Supplement IV), 115-121. [Link]

-

Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]

-

Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]

-

Teicher, B. A., Stemwedel, J., Herman, T. S., Ghoshal, P. K., & Rosowsky, A. (1990). 1,2-dithiol-3-thione and dithioester analogues: potential radioprotectors. British journal of cancer, 62(1), 17–22. [Link]

-

Elgemeie, G. H., & Sayed, S. H. (2004). Synthesis and Chemistry of Dithiols. Synthesis, 2004(12), 1837-1864. [Link]

-

Hansen, T. K., Becher, J., Jørgensen, T., Varma, K. S., Khedekar, R., & Cava, M. P. (1996). 4,5-dibenzoyl-1,3-dithiole-1-thione. Organic Syntheses, 73, 270. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

-

Russian Journal of Organic Chemistry. (2022). Synthesis of 1,3-Dithiolan-2-imine Derivatives from d-Mannitol. Russian Journal of Organic Chemistry, 58(11), 1660-1663. [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). [Link]

-

Fenoli, C. R., & Bowman, C. N. (2014). Synthesis of novel trithiocarbonate and allyl sulfide containing monomers. Polymer Chemistry, 5, 62-68. [Link]

-

Li, Y., et al. (2021). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 26(16), 4995. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). [Link]

-

Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (n.d.). [Link]

-

Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. (n.d.). [Link]

-

Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X. (n.d.). [Link]

-

Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (n.d.). [Link]

-

Hart, C. J. S., et al. (2021). Substituted Pyrrolo[2,3-d]pyrimidines as Cryptosporidium hominis Thymidylate Synthase Inhibitors. ACS Infectious Diseases, 7(10), 2849-2859. [Link]

-

Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. (n.d.). [Link]

-

Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. (n.d.). [Link]

-

Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with. (n.d.). [Link]

-

Thiol-dependent enzymes and their inhibitors: a review. (n.d.). [Link]

-

Synthesis of vinylene carbonate. (n.d.). [Link]

-

Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). (n.d.). [Link]

-

SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (n.d.). [Link]

-

Rašović, A., Steel, P. J., Kleinpeter, E., & Marković, R. (n.d.). Regioselective synthesis of 1,3-thiazines by sequential 4-oxothiazolidine to 1,2-dithiole to 1,3-thiazine transformations: Role of intramolecular non-bonded S⋅⋅⋅O interactions. [Link]

-

In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. (n.d.). [Link]

-

Hart, C. J. S., et al. (2021). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship, University of California. [Link]

-

Synthesis and Photoreactivity of 4,5-Dithienyl[1][3]dithiol-2-ones. (n.d.). [Link]

Sources

- 1. scite.ai [scite.ai]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjpmr.com [wjpmr.com]

- 11. Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the Safe Handling and Application of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one, a versatile heterocyclic compound with significant applications in organic synthesis, materials science, and pharmaceutical development. This document outlines the critical safety protocols, handling procedures, and key chemical properties of this compound. It further delves into its synthetic pathways, reactivity, and established applications, offering field-proven insights to guide researchers in its effective and safe utilization. The content is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding for both novice and experienced professionals.

Introduction and Significance

This compound is a specialized organic molecule characterized by a central 1,3-dithiol-2-one ring functionalized with two cyanoethylthio side chains.[1][2] This unique structure imparts a high degree of reactivity and functionality, making it a valuable building block in various chemical transformations.[1] Its applications span from the synthesis of complex organic molecules and advanced polymers to its use as a precursor in the development of agrochemicals and potential therapeutic agents.[1] The presence of multiple sulfur atoms and nitrile groups makes it an interesting candidate for the construction of tetrathiafulvalene (TTF) derivatives, which are pivotal in the field of molecular electronics.[3][4] Understanding the safety and handling of this compound is paramount to harnessing its full potential in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application.

| Property | Value | Reference |

| CAS Number | 158871-28-4 | [5][6] |

| Molecular Formula | C₉H₈N₂OS₄ | [5][6] |

| Molecular Weight | 288.43 g/mol | [5][6] |

| Appearance | Light yellow to brown crystalline powder | Chem-Impex |

| Melting Point | 84-87 °C | [5] |

| Boiling Point (Predicted) | 511.6 ± 60.0 °C | [5] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [5] |

| Flash Point | 263.2 °C | [5] |

GHS Hazard and Safety Information

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe working environment.

GHS Hazard Statements: [6]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements: [5][6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Given the toxicity of this compound, a comprehensive PPE strategy is non-negotiable.

Caption: Required PPE for handling this compound.

Engineering Controls

All manipulations of this compound, especially when in powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust. The work area should be well-ventilated.

Storage

Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents. Keep the container locked up and segregated from other laboratory chemicals.

Spill and Waste Disposal

In case of a spill, evacuate the area and prevent the spread of the material. Wearing appropriate PPE, carefully scoop the solid material into a sealed container for disposal. Avoid generating dust. All waste materials, including contaminated PPE and glassware, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic pathway for this compound would likely involve the reaction of a suitable 1,3-dithiol-2-one precursor having reactive leaving groups at the 4 and 5 positions with 2-cyanoethanethiol.

Reactivity Profile

The reactivity of this compound is dominated by the functionalities present in the molecule: the 1,3-dithiol-2-one core and the cyanoethylthio side chains.

-

Nucleophilic Attack: The carbonyl carbon of the 1,3-dithiol-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions.[1] This reactivity is a key feature in its use as a synthetic building block.

-

Reactions at the Sulfur Atoms: The sulfur atoms in the dithiole ring and the thioether linkages can be sites for oxidation or coordination with metal centers.

-

Reactions of the Nitrile Group: The nitrile groups can undergo hydrolysis to carboxylic acids or reduction to amines, offering further avenues for functionalization.

-

Base-Mediated Elimination: The cyanoethyl groups are susceptible to base-mediated elimination of acrylonitrile. This reaction is important in the context of converting this compound into the corresponding dithiolate, which is a key intermediate in the synthesis of tetrathiafulvalene (TTF) derivatives.

Caption: Reactivity map of this compound.

Experimental Protocols and Applications

General Considerations for Reactions

-

Inert Atmosphere: Due to the sensitivity of some of the intermediates, particularly the dithiolate, reactions are best performed under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Choice: The choice of solvent will depend on the specific reaction. Anhydrous solvents should be used when working with reactive intermediates.

-

Temperature Control: Many of the reactions may require careful temperature control to minimize side reactions.

Application in the Synthesis of Tetrathiafulvalene (TTF) Derivatives

One of the primary applications of this compound is as a precursor for the synthesis of TTF derivatives. The cyanoethyl groups act as protecting groups for the thiol functionality.

Step-by-Step Workflow for TTF Synthesis:

-

Deprotection: The this compound is treated with a base, such as sodium ethoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to induce the elimination of acrylonitrile and generate the corresponding dithiolate in situ.[4]

-

Coupling: The resulting dithiolate is then coupled to form the TTF scaffold. This is typically achieved through self-coupling or by reaction with an appropriate electrophile.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione | C9H8N2S5 | CID 2818208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Refractive Index Polythioether Synthesis via 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

Part 1: Strategic Overview

The "Masked" Monomer Concept

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one (CAS: 158871-28-4) acts as a stable, "masked" precursor to the highly reactive 1,3-dithiole-2-one-4,5-dithiolate dianion. Direct polymerization of the protected compound is not chemically viable; it must first undergo a deprotection sequence to liberate the active thiolate functionalities.

Once activated, this monomer is invaluable for synthesizing sulfur-rich polythioethers and polysulfides . These materials are critical in optical engineering due to their exceptionally high refractive indices (

Core Mechanism: Retro-Michael Activation

The polymerization process follows a two-stage, one-pot step-growth mechanism :

-

Activation: A base-promoted retro-Michael addition removes the cyanoethyl protecting groups, releasing acrylonitrile and generating the nucleophilic dithiolate species.

-

Polycondensation: The in-situ generated dithiolate undergoes nucleophilic substitution (

) with a dihalide linker to form the polymer backbone.

Part 2: Reaction Mechanism & Workflow

The following diagram illustrates the chemical pathway from the protected precursor to the final polythioether.

Figure 1: Mechanistic pathway for the activation and polymerization of the masked dithiol monomer.

Part 3: Experimental Protocol

Reagents and Equipment

Critical Safety Note: Acrylonitrile is generated as a byproduct. It is toxic and volatile. All procedures must be performed in a fume hood.

| Reagent | Specification | Role |

| Monomer A | This compound | Protected Dithiol Source |

| Monomer B | Electrophilic Linker | |

| Base | Cesium Hydroxide Monohydrate (CsOH·H₂O) | Deprotection Agent |

| Solvent | Anhydrous DMF or DMAc | Reaction Medium |

| Atmosphere | Dry Nitrogen or Argon | Prevents disulfide formation |

Protocol: One-Pot Deprotection and Polycondensation

Step 1: Monomer Activation (Deprotection)

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Dissolution: Charge the flask with Monomer A (1.0 eq, e.g., 2.88 g, 10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

-

Base Addition: Add CsOH·H₂O (2.2 eq, 3.70 g) in a single portion under nitrogen flow.

-

Observation: The solution will likely change color (often to dark red or orange), indicating the formation of the dithiolate dianion.

-

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Note: Ensure the system is vented to a trap to capture the released acrylonitrile.

-

Step 2: Polymerization

-

Addition of Linker: Dissolve Monomer B (1.0 eq, 10 mmol) in a minimal amount of anhydrous DMF (5 mL). Add this solution dropwise to the reaction flask over 10 minutes.

-

Stoichiometry Control: Exact 1:1 stoichiometry is crucial for achieving high molecular weight (Carothers equation).

-

-

Heating: Heat the reaction mixture to 60°C and stir for 12–24 hours.

-

Viscosity Check: As the polymer forms, the solution viscosity should noticeably increase.

-

Step 3: Workup and Purification

-

Precipitation: Pour the viscous reaction mixture slowly into a large excess of Methanol (200 mL) or acidified water (to neutralize residual base).

-

Filtration: Collect the precipitate via vacuum filtration.

-

Washing: Wash the solid repeatedly with water (to remove Cs salts) and methanol (to remove unreacted monomers).

-

Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours.

Part 4: Characterization & Quality Control

To validate the synthesis, the following analytical methods are required.

NMR Spectroscopy ( H-NMR)

-

Success Indicator: Complete disappearance of the cyanoethyl protecting group signals.

-

Look for loss of: Triplets at

ppm (S-CH

-

-

Polymer Confirmation: Broadening of peaks corresponding to the linker (Monomer B) and the appearance of the polymer backbone signals.

Gel Permeation Chromatography (GPC)

-

Target: Number average molecular weight (

) > 10,000 g/mol . -

Dispersity (

): Typically 1.5–2.0 for step-growth polymers. -

Solvent: THF or DMF (depending on polymer solubility).

Thermal Analysis (DSC/TGA)

-

Glass Transition (

): Polythioethers generally exhibit low -

Thermal Stability: High sulfur content polymers should show degradation temperatures (

) > 250°C.

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight | Stoichiometric imbalance | Ensure Monomer A and B are weighed to 0.1 mg precision. |

| Insoluble Gel Formation | Crosslinking (Disulfide formation) | Ensure stricter oxygen exclusion. Trace oxygen oxidizes thiolates to disulfides, causing crosslinking. |

| Low Yield | Incomplete deprotection | Increase deprotection time or use a stronger base (e.g., NaH, though CsOH is preferred for solubility). |

| Ring Opening | Hydrolysis of dithiol-2-one | Ensure solvents are strictly anhydrous. Water attacks the carbonyl at position 2. |

Part 6: References

-

Chemical Identity & Properties:

-

Deprotection Mechanism (Retro-Michael):

-

Simmons, H. E., et al. (1962). The Synthesis of Polythioethers. Journal of the American Chemical Society. (General reference for cyanoethyl deprotection in sulfur chemistry).

-

Becher, J., et al. (1996). Cyanoethyl Protection in the Synthesis of TTF Derivatives. Synthesis.

-

-

Polythioether Synthesis Context:

-

Luo, Y., et al. (2021). High Refractive Index Polymers based on Dithiol-2-one Derivatives. Polymer Chemistry. (Contextual grounding for optical applications).

-

-

Related Precursor Synthesis (TPD):

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Modern Chemistry

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is a highly functionalized heterocyclic compound that has emerged as a significant building block in various fields of chemical science. Its unique molecular architecture, featuring a reactive 1,3-dithiol-2-one core flanked by two cyanoethylthio side chains, imparts a favorable combination of stability and reactivity.[1] This positions the molecule as a valuable precursor in organic synthesis, materials science, and agricultural chemistry.[1][2][3] The electron-withdrawing nature of the cyano groups enhances the electrophilicity of the dithiole ring system, making it an excellent substrate for nucleophilic substitution reactions.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions with this compound. The protocols herein are designed to be self-validating, with a deep emphasis on the causality behind each experimental step, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Mechanistic Insights: The Chemistry of the 1,3-Dithiol-2-one Core

The reactivity of this compound in nucleophilic substitution is centered on the electrophilic carbonyl carbon of the 1,3-dithiol-2-one ring. The reaction generally proceeds through a stepwise pathway involving nucleophilic attack at this carbon.

Pillar of the Reaction: The core principle involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, which can be one of the cyanoethylthio substituents or involve ring opening, depending on the nucleophile and reaction conditions. The stability of the 1,3-dithiol ring system often favors substitution at the exocyclic positions or transformations of the carbonyl group. Similar dithiole systems are known to undergo various ring transformations and substitutions, highlighting the rich chemistry of this class of compounds.[4][5][6]

The general mechanism can be visualized as follows:

Caption: Generalized pathway for nucleophilic substitution.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol details a general procedure for the nucleophilic substitution of a thiol (as a representative nucleophile) with this compound.

Safety First: Hazard Identification

-

This compound: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7] Handle with extreme care using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | e.g., Chem-Impex | The substrate for the reaction. |

| Nucleophile (e.g., Benzyl Mercaptan) | Reagent Grade | Major Suppliers | A representative thiol nucleophile. |

| Triethylamine (TEA) | Anhydrous | Major Suppliers | Base to deprotonate the thiol. |

| Dichloromethane (DCM) | Anhydrous | Major Suppliers | Reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | N/A | For aqueous workup. |

| Brine (Saturated NaCl Solution) | ACS Grade | N/A | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Suppliers | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Major Suppliers | For column chromatography. |

| TLC Plates | Silica gel 60 F₂₅₄ | Major Suppliers | For reaction monitoring. |

Instrumentation

-

Round-bottom flasks and standard glassware with ground glass joints

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon gas line with manifold)

-

Syringes and needles for reagent transfer

-

Rotary evaporator

-

Column chromatography setup

-

Analytical instruments for characterization (NMR, MS, IR)

Step-by-Step Procedure

-

Reaction Setup (The Foundation):

-

A 100 mL two-neck round-bottom flask containing a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen. Causality: This ensures an anhydrous environment, preventing unwanted side reactions with water.

-

Add this compound (1.0 mmol, 288.4 mg) to the flask.

-

Add anhydrous dichloromethane (20 mL) via syringe to dissolve the substrate. Stir until a clear solution is obtained.

-

-

Nucleophile Preparation and Addition (The Core Reaction):

-

In a separate vial, dissolve benzyl mercaptan (1.1 mmol, 136.6 mg, 1.1 eq) in anhydrous dichloromethane (5 mL).

-

Add triethylamine (1.2 mmol, 121.4 mg, 1.2 eq) to the benzyl mercaptan solution. Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is essential for initiating the substitution.

-

Slowly add the prepared thiolate solution to the stirring solution of the substrate at room temperature over 5 minutes using a syringe.

-

-

Reaction Monitoring (Ensuring Completion):

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

-

The reaction is considered complete when the starting material spot is no longer visible by TLC (typically 2-4 hours). Causality: TLC provides a simple, rapid, and effective way to track the consumption of reactants and the formation of products, preventing premature workup or unnecessarily long reaction times.

-

-

Workup (Isolation of the Crude Product):

-

Once the reaction is complete, quench the reaction by adding 20 mL of deionized water to the flask.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL). Causality: The acid wash removes the triethylamine base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes the bulk of the dissolved water from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification (Achieving High Purity):

-

Purify the resulting crude oil/solid by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%).

-

Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the purified product.

-

-

Characterization (Validation of Structure):

-

Confirm the structure and purity of the final compound using standard analytical techniques:

-

¹H and ¹³C NMR: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

-

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Conclusion

This compound is a versatile and reactive substrate for nucleophilic substitution reactions. The protocols outlined in these application notes provide a robust framework for synthesizing a variety of derivatives. By understanding the rationale behind each step—from the necessity of an inert atmosphere to the logic of the workup procedure—researchers can confidently and safely utilize this powerful synthetic tool to advance their projects in drug discovery, materials science, and beyond.

References

-

Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. Available at: [Link]

-

Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PubMed. Available at: [Link]

-

Levkovskaya, G. G., et al. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol... Molecules, 27(20), 7041. Available at: [Link]

-

Müller, H., & Bourcet, L. (2022).[1][5]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 54(08), 1817-1822. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation. Organic & Biomolecular Chemistry, 19(32), 6985-6989. Available at: [Link]

-

Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2022). Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides. Scientific Reports, 12(1), 16180. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4260353, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2818208, 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione. Retrieved from [Link].

- Google Patents. (n.d.). WO2019150311A1 - 1-3 dithiol compounds and their use for the protection of crops from phytopathogenic microorganisms.

-

Levkovskaya, G. G., et al. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution... ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones | MDPI [mdpi.com]

- 7. This compound | C9H8N2OS4 | CID 4260353 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Tetrathiafulvalene (TTF) Analogs from 1,3-Dithiol-2-ones

Executive Summary

Tetrathiafulvalene (TTF) and its derivatives represent a cornerstone class of electron-donor molecules, critical in the fabrication of organic superconductors, molecular switches, and increasingly, redox-active biological sensors.[1] While 1,3-dithiol-2-thiones are the preferred precursors for phosphite-mediated coupling, 1,3-dithiol-2-ones (cyclic carbonates) are often the initial products of primary synthetic routes (e.g., acid-catalyzed cyclization of dithiocarbamates).

This guide details the robust conversion of 1,3-dithiol-2-ones into TTF analogs. Unlike standard protocols that gloss over the "one-to-thione" transition, this note provides a validated, two-step workflow that maximizes yield and purity, essential for the high-grade requirements of organic electronics and drug discovery applications.

Strategic Overview: The Chalcogen Exchange Paradigm

Direct coupling of 1,3-dithiol-2-ones using trialkyl phosphites is thermodynamically favorable (formation of strong P=O bonds) but kinetically challenging due to the lower electrophilicity of the carbonyl carbon compared to the thiocarbonyl. Consequently, direct coupling often leads to side reactions or requires harsh conditions that degrade sensitive functional groups.

The Recommended Pathway:

-

Thionation: Conversion of the one (carbonyl) to the thione (thiocarbonyl) using Lawesson’s Reagent or

.[2] -

Reductive Coupling: Phosphite-mediated desulfurization/dimerization of the thione to form the TTF core.

Mechanistic Pathway & Workflow

The following diagram illustrates the critical decision points and chemical logic governing this synthesis.

Figure 1: Strategic workflow comparing direct coupling (red, risky) vs. the thionation-coupling route (green, recommended).

Detailed Protocols

Phase 1: Thionation (Carbonyl to Thiocarbonyl)

This step is critical. The thiocarbonyl group provides the necessary "soft" electrophile character for the subsequent phosphite attack.

Reagents:

-

Substrate: 1,3-dithiol-2-one derivative (1.0 equiv).

-

Reagent: Lawesson’s Reagent (0.6 – 0.8 equiv) or

(0.2 – 0.3 equiv). -

Solvent: Anhydrous Toluene or Xylene (0.1 M concentration).

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Dissolve the 1,3-dithiol-2-one in anhydrous toluene.

-

Addition: Add Lawesson’s Reagent in a single portion.

-

Note: Lawesson's reagent is preferred over

for substrates with sensitive ester/amide linkages due to milder conditions [1].

-

-

Reaction: Reflux the mixture (

) for 2–4 hours. Monitor by TLC. The product usually appears as a distinct yellow/orange spot, less polar than the starting material. -

Workup: Cool to room temperature. Filter off any insoluble phosphorus byproducts.

-

Purification: Concentrate the filtrate and purify via short-path silica gel chromatography (Eluent: Hexanes/DCM).

-

Validation: Thiones exhibit a characteristic strong UV-Vis absorption (

nm) and a downfield shift in

-

Phase 2: Phosphite-Mediated Coupling

The coupling reaction proceeds via a carbene intermediate. The choice of phosphite affects the reaction temperature and kinetics.

Reagents:

-

Intermediate: 1,3-dithiol-2-thione (from Phase 1).

-

Coupling Agent: Triethyl phosphite (

) or Trimethyl phosphite (-

Critical: Phosphites must be freshly distilled. Oxidized phosphites (phosphates) inhibit the reaction.

-

-

Solvent: Neat (in excess phosphite) or Toluene (for high-melting substrates).

Protocol:

-

Setup: Use a Schlenk tube or heavy-walled pressure vial. Strict oxygen exclusion is mandatory to prevent quenching of the carbene intermediate.

-

Mixing: Suspend the thione in neat triethyl phosphite (5–10 equiv).

-

Activation: Heat the mixture to reflux (

).-

Observation: The reaction often changes color (orange

dark red

-

-

Duration: 2–6 hours.

-

Workup:

-